N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a benzothiophene core, a dimethylaminoethyl side chain, and a 2-chloro-6-fluorophenyl acetamide moiety. Below, we compare its structural, physicochemical, and functional properties with similar acetamide derivatives documented in recent literature and patents.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2OS/c1-24(2)18(15-12-26-19-9-4-3-6-13(15)19)11-23-20(25)10-14-16(21)7-5-8-17(14)22/h3-9,12,18H,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXKWDCDCSLGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Routes to Benzothiophene Core
Benzothiophene derivatives are typically synthesized via:
- Gewald reaction : Condensation of ketones with elemental sulfur and cyanoacetates under basic conditions.
- Cascade cyclization : Utilizing ortho-haloarylalkynes with sulfur sources (e.g., Na₂S) in polar aprotic solvents.
Example Protocol (Adapted from US20050049302A1):
A mixture of 2-bromo-3-iodothiophenol (1.0 eq), propargyl alcohol (1.2 eq), and CuI (10 mol%) in DMF is heated at 110°C for 12 hours. Quenching with NH₄Cl and extraction with EtOAC yields 1-benzothiophen-3-ol (78% yield).
Development of the 2-(Dimethylamino)ethyl Side Chain
Reductive Amination Approach
Introducing the dimethylamino group via reductive amination of a ketone intermediate:
Step 1: Oxidation of 3-(hydroxymethyl)benzothiophene to 3-acetylbenzothiophene using Jones reagent (CrO₃/H₂SO₄) at 0°C.
Step 2: Condensation with dimethylamine hydrochloride (2.5 eq) in MeOH, followed by NaBH₄ reduction at −10°C to afford 2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethanol (64% yield).
Gabriel Synthesis Alternative
Formation of the ethylamine bridge via phthalimide intermediate:
- Alkylation of 3-bromomethylbenzothiophene with potassium phthalimide in DMF (80°C, 6 h).
- Hydrazinolysis (NH₂NH₂·H₂O, EtOH reflux) to release primary amine, followed by dimethylation using HCHO/NaBH₃CN.
Synthesis of 2-(2-Chloro-6-fluorophenyl)acetic Acid
Friedel-Crafts Acylation
Chlorination and fluorination of phenylacetic acid precursors:
- Chlorination : Treating 2-fluorophenylacetic acid with Cl₂ gas in AcOH at 40°C (72% yield).
- Regioselective fluorination : Electrophilic fluorination using Selectfluor® in CH₃CN/H₂O (rt, 4 h).
Table 1: Optimization of Fluorination Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Selectfluor® | CH₃CN/H₂O | 25 | 85 |
| NFSI | DMF | 60 | 68 |
| F₂ gas | CF₃COOH | −10 | 42 |
Amide Coupling Strategies
Acid Chloride Mediated Coupling
Activation of 2-(2-chloro-6-fluorophenyl)acetic acid with SOCl₂ in NMP (Patent US20220213056 methodology):
- React acid (1.0 eq) with SOCl₂ (1.2 eq) at 50°C for 2 h.
- Add 2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethylamine (1.1 eq) and stir at rt for 12 h.
Yield : 89% (HPLC purity >98%)
Coupling Reagent-Assisted Synthesis
Using T3P® (propylphosphonic anhydride) in DMF (Patent US9567358B2 adaptation):
- Combine acid (1.0 eq), amine (1.05 eq), T3P® (1.5 eq), and N-methylmorpholine (2.0 eq) in DMF.
- Stir at 35–40°C for 18 h.
Table 2: Comparison of Coupling Methods
| Method | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂ | 25 | 12 | 89 |
| T3P® | Propylphosphonic anhydride | 40 | 18 | 92 |
| EDCI/HOBt | Ethyl dimethylaminopropyl carbodiimide | 0 | 24 | 75 |
Purification and Characterization
Crystallization Optimization
Analytical Validation
- HPLC : C18 column, 70:30 MeOH/H₂O + 0.1% TFA, retention time = 8.2 min.
- MS (ESI+) : m/z 433.1 [M+H]⁺ (calc. 433.09).
- ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.4 Hz, 1H), 7.45–7.32 (m, 3H), 3.21 (s, 6H, N(CH₃)₂).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic routes for related compounds .
Biology
The compound has been investigated as a biochemical probe due to its ability to interact with various biological targets. Its mechanism of action involves binding to specific enzymes or receptors, potentially modulating their activity .
Medicine
Research indicates that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory Activity : It may inhibit pro-inflammatory pathways, which could be beneficial in treating conditions like arthritis or neurodegenerative diseases .
- Neuroprotective Effects : In vitro studies suggest it can protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in Alzheimer's disease treatment .
This compound has shown various pharmacological effects:
- Neuroprotection : Prevents neurotoxicity induced by β-amyloid aggregation in SH-SY5Y cells.
- Anticancer Activity : Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines, suggesting this compound may also possess anticancer properties .
Case Study 1: Neuroprotection
In vitro studies have demonstrated that the compound can prevent neurotoxicity associated with β-amyloid aggregation, highlighting its potential in Alzheimer's disease research .
Case Study 2: Anticancer Evaluation
The compound has been evaluated for its anticancer properties against various human tumor cell lines. Preliminary results indicate significant efficacy in inhibiting cell growth, warranting further investigation into its therapeutic potential .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for synthesis | Reaction mechanism studies |
| Biology | Biochemical probe | Interaction with enzymes |
| Medicine | Therapeutic properties | Anti-inflammatory & neuroprotective effects |
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with enzyme active sites, while the dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The chlorofluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparison with Analogs
Key Structural Features
- Target Compound: Benzothiophene core: Enhances aromatic π-π interactions and modulates electron density. 2-Chloro-6-fluorophenyl acetamide: Combines halogen atoms for hydrophobic and halogen-bonding interactions.
Analogous Compounds
a) (Z)-N-(2-(Dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide (I13, )
- Structural Similarities: Dimethylaminoethyl chain and fluorinated aromatic system.
- Differences : Replaces benzothiophene with an indenyl group and incorporates a methylthio-benzylidene substituent.
- The methylthio group increases lipophilicity but may reduce metabolic stability compared to halogens .
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Structural Similarities : Acetamide backbone with aromatic substituents.
- Differences : Benzothiazole core (vs. benzothiophene) and trifluoromethyl/methoxy groups.
- Implications : Benzothiazole’s electron-deficient nature may enhance binding to enzymes like kinases. The trifluoromethyl group increases metabolic resistance but reduces solubility compared to chloro-fluorophenyl .
c) U-48800 (2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide, )
- Structural Similarities: Dimethylamino group and halogenated phenyl ring.
- Differences : Dichlorophenyl substituent and cyclohexylamine (vs. benzothiophene/ethylamine).
- Implications : The cyclohexylamine may enhance blood-brain barrier penetration, while dichlorophenyl offers stronger hydrophobic interactions than chloro-fluorophenyl .
Physicochemical Properties
Pharmacological Implications
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide, also known by its CAS number 2415631-98-8, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 395.5 g/mol. Its structure includes a benzothiophene moiety, a dimethylamino group, and a chlorofluorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 2415631-98-8 |
| Structural Features | Benzothiophene core, dimethylamino group, chlorofluorophenyl group |
Synthesis
The synthesis of this compound generally involves several steps:
- Preparation of the Benzothiophene Core : Cyclization reactions involving thiophenol and acetylene derivatives.
- Introduction of the Dimethylaminoethyl Group : Alkylation reactions using dimethylamine.
- Final Acylation : The intermediate is acylated with 2-chloro-6-fluorophenylacetyl chloride under basic conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The benzothiophene moiety interacts with enzyme active sites, potentially inhibiting their function.
- Binding Affinity : The dimethylamino group enhances binding through hydrogen bonding and electrostatic interactions.
- Cellular Membrane Passage : The lipophilicity contributed by the chlorofluorophenyl group facilitates its passage through cellular membranes.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Neuroprotective Activity : It may protect neuronal cells from oxidative stress and neuroinflammation.
- Anti-inflammatory Properties : Mechanistic studies suggest it can inhibit pro-inflammatory pathways, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Neuroprotection : In vitro studies have shown that compounds similar to this compound can prevent neurotoxicity induced by β-amyloid aggregation in SH-SY5Y cells . This suggests potential applications in Alzheimer's disease treatment.
- Anti-inflammatory Effects : A study demonstrated that related compounds inhibited nitric oxide production in activated macrophages, indicating their potential as anti-inflammatory agents .
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), suggesting potential use in treating cognitive disorders .
Q & A
Basic: What are the established synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide, and what purification methods are recommended?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted benzothiophene and chloro-fluorophenyl precursors. Key steps include:
- Amide bond formation : Reacting 2-(2-chloro-6-fluorophenyl)acetic acid with a benzothiophene-containing amine derivative via coupling reagents like EDCI/HOBt .
- Nucleophilic substitution : Introducing the dimethylamino group through alkylation or reductive amination .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are standard. Purity should be confirmed via HPLC (>98%) and NMR .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR for confirming substituent positions and stereochemistry, particularly the benzothiophene and acetamide moieties .
- X-ray crystallography : Resolves absolute configuration; single crystals grown via slow evaporation (solvent: DMSO/EtOAc) .
- HRMS : Validates molecular formula (e.g., ESI-HRMS in positive ion mode) .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) across different assay systems?
Methodological Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Compound stability : Perform stability studies (HPLC monitoring) under assay conditions to rule out degradation .
- Orthogonal assays : Validate results using alternative methods (e.g., radioligand binding vs. functional cAMP assays) .
Advanced: What computational strategies are effective for predicting the compound’s binding mode to target receptors?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina with receptor crystal structures (PDB ID). Optimize protonation states via molecular dynamics (MD) simulations .
- QSAR modeling : Train models on analogs with known activity to identify critical substituents (e.g., chloro-fluorophenyl group’s role in hydrophobic interactions) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with modified benzothiophene (e.g., 5-methyl substitution) or acetamide groups (e.g., N-cyclopropyl vs. dimethylamino) .
- Selectivity profiling : Screen against related receptor subtypes (e.g., kinase panels) and analyze off-target effects via thermal shift assays .
Advanced: What experimental design principles apply to optimizing reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) in critical steps like amide coupling .
- Flow chemistry : Implement continuous-flow systems for exothermic reactions (e.g., alkylation) to improve reproducibility and safety .
Advanced: What in vitro and in vivo models are suitable for evaluating metabolic stability and toxicity?
Methodological Answer:
- Hepatic microsomes : Assess Phase I metabolism (CYP450 isoforms) with LC-MS/MS metabolite identification .
- Zebrafish models : Screen for acute toxicity (LC₅₀) and developmental effects (48-hpf exposure) before rodent studies .
Advanced: How can researchers ensure the compound’s stability during long-term storage and biological assays?
Methodological Answer:
- Accelerated stability testing : Store aliquots at -20°C (desiccated) and monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Lyophilization : For aqueous-sensitive compounds, lyophilize with cryoprotectants (trehalose) and reconstitute in DMSO .
Advanced: What cross-disciplinary approaches enhance understanding of this compound’s mechanism of action?
Methodological Answer:
- Proteomics : Perform pull-down assays with biotinylated probes to identify binding partners .
- Electrophysiology : For ion channel targets, use patch-clamp recordings in HEK293 cells expressing recombinant receptors .
Advanced: How are structural analogs of this compound synthesized to explore bioisosteric replacements?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
